

what is PF-06422913 mGluR5 negative allosteric modulator

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-06422913

CAS No.: 1539296-46-2

Cat. No.: S539171

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Experimental Characterization

For researchers aiming to characterize mGluR5 NAMs like **PF-06422913**, the following table outlines key experimental methodologies and the rationale behind them.

Assay Type	Experimental Readout	Information Gained	Key Considerations
Radioligand Binding [1]	Inhibition constant (K_i); IC_{50}	Binding affinity and selectivity for mGluR5.	Uses rat or human brain membranes; confirms target engagement.
Functional Assays (IP1/Calcium Mobilization) [2]	IC_{50} ; % inhibition of maximal response	Functional potency in blocking receptor signaling (e.g., G_q -protein pathway).	More relevant than binding alone as it confirms functional antagonism.
In Vivo Behavioral Models [3]	Self-administration; anxiety-like behaviors	Therapeutic efficacy in disease models (e.g., addiction, anxiety).	Establishes proof-of-concept and therapeutic window (e.g., vs. food intake).

Assay Type	Experimental Readout	Information Gained	Key Considerations
Toxicity & Safety Pharmacology [4]	Clinical observations; histopathology; immune cell markers	Identification of potential adverse effects, such as skin hypersensitivity reactions.	Critical for translational research; species-specific effects may occur.

Safety and Translational Considerations

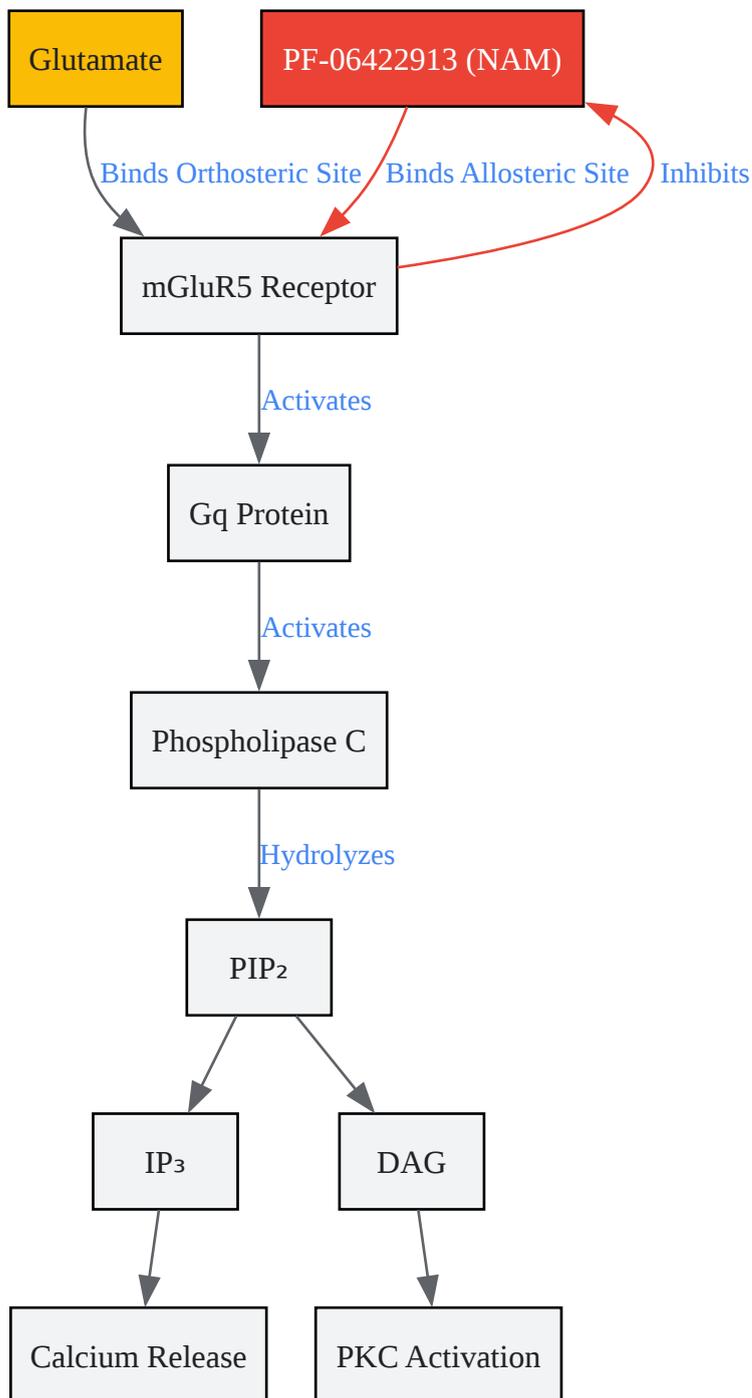
A critical finding for the mGluR5 NAM class, including **PF-06422913**, is the potential for immune-mediated adverse effects. Toxicity studies in non-human primates reported drug-induced skin lesions consistent with a **delayed type-IV hypersensitivity reaction** [4].

- **Clinical Presentation:** After 8-9 days of dosing, cynomolgus macaques developed skin lesions, most prominently in the genital region of males and as generalized erythema in both sexes [4].
- **Histopathology:** Microscopic examination revealed **lymphocytic interface inflammation, subepidermal bullae, and individual keratinocyte necrosis** [4]. The inflammatory infiltrate was primarily composed of **CD3 and CD4 positive T lymphocytes** [4].
- **Rechallenge Response:** Upon re-exposure after a dosing holiday, lesions developed with a more rapid onset, reinforcing the immune-mediated mechanism [4].
- **Implication:** This adverse effect profile, observed across different mGluR5 NAM chemotypes, presents a significant challenge for clinical development and must be thoroughly investigated in preclinical safety assessments [4].

Research and Development Context

mGluR5 is a Class C G-protein-coupled receptor (GPCR) highly expressed in brain regions involved in reward, motivation, and motor control [3]. Negative allosteric modulators for this target have been extensively researched for conditions including **addiction, anxiety, Fragile X syndrome, and L-dopa-induced dyskinesias in Parkinson's disease** [3] [5] [6].

The following diagram illustrates the core signaling mechanism of mGluR5 and the site of action for **PF-06422913**.



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This diagram shows that **PF-06422913** acts as a negative allosteric modulator by binding to a site distinct from the endogenous glutamate (orthosteric) site, thereby inhibiting the downstream Gq-mediated signaling cascade [7] [8] [5].

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